6-fluoro-N,N-dimethylpyridin-2-amine
Overview
Description
6-fluoro-N,N-dimethylpyridin-2-amine, also known as N-(6-fluoro-2-pyridinyl)-N,N-dimethylamine, is a chemical compound with the molecular formula C₇H₉FN₂ . It has a molecular weight of 140.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 6-fluoro-N,N-dimethylpyridin-2-amine is 1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-fluoro-N,N-dimethylpyridin-2-amine is a liquid at room temperature . It has a molecular weight of 140.16 .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “6-fluoro-N,N-dimethylpyridin-2-amine” has been used in the design and synthesis of pyrimidinamine derivatives . These derivatives have shown excellent fungicidal activity .
- Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing the compound, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
6-fluoro-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAJMRIOONMYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N,N-dimethylpyridin-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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